molecular formula C9H7BrClN B13907665 3-Bromo-2-chloro-5-ethylbenzonitrile

3-Bromo-2-chloro-5-ethylbenzonitrile

Cat. No.: B13907665
M. Wt: 244.51 g/mol
InChI Key: APMOOHFEKKEXHV-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-ethylbenzonitrile: is an organic compound with the molecular formula C9H7BrClN and a molecular weight of 244.52 g/mol . This compound is characterized by the presence of bromine, chlorine, and ethyl groups attached to a benzonitrile core. It is commonly used in various chemical syntheses and industrial applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-5-ethylbenzonitrile typically involves the bromination and chlorination of 5-ethylbenzonitrile. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable catalyst and solvent. The process may involve multiple steps to ensure the selective substitution of bromine and chlorine atoms at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chloro-5-ethylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophiles: Sodium hydroxide, potassium tert-butoxide.

    Electrophiles: Alkyl halides, acyl chlorides.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

3-Bromo-2-chloro-5-ethylbenzonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-ethylbenzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, leading to changes in their activity or function .

Comparison with Similar Compounds

  • 3-Bromo-2-chlorobenzonitrile
  • 3-Bromo-5-ethylbenzonitrile
  • 2-Chloro-5-ethylbenzonitrile

Comparison: Compared to similar compounds, 3-Bromo-2-chloro-5-ethylbenzonitrile is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties. This makes it a valuable intermediate in various chemical syntheses and industrial applications .

Properties

Molecular Formula

C9H7BrClN

Molecular Weight

244.51 g/mol

IUPAC Name

3-bromo-2-chloro-5-ethylbenzonitrile

InChI

InChI=1S/C9H7BrClN/c1-2-6-3-7(5-12)9(11)8(10)4-6/h3-4H,2H2,1H3

InChI Key

APMOOHFEKKEXHV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)Br)Cl)C#N

Origin of Product

United States

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